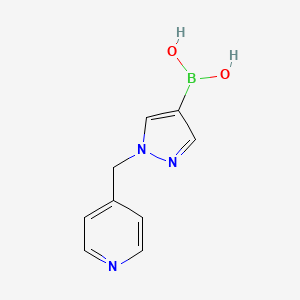

1-(4-Pyridinomethyl)pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(pyridin-4-ylmethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7,14-15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVKZRLVYHPZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC2=CC=NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675002 | |

| Record name | {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141889-26-0 | |

| Record name | {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Pyridinomethyl)pyrazole-4-boronic Acid and its Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid and its more commonly utilized synthetic precursor, 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester. The pyrazole ring is a privileged scaffold in medicinal chemistry, and its functionalization with a boronic acid moiety at the 4-position creates a versatile building block for carbon-carbon bond formation.[1][2] This guide will delve into the known chemical properties, a probable synthetic route based on established methodologies for analogous compounds, and its significant role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

Introduction: The Strategic Importance of Pyrazole Boronic Acids

Pyrazole derivatives are integral components of numerous pharmaceuticals and advanced materials due to their unique electronic properties and ability to participate in hydrogen bonding. When a pyrazole core is equipped with a boronic acid or a boronic ester, it becomes a powerful tool for synthetic chemists.[1] Specifically, these compounds are key reagents in the Suzuki-Miyaura cross-coupling reaction, which allows for the precise and efficient formation of biaryl and heteroaryl structures.[1] The subject of this guide, this compound, combines the desirable features of the pyrazole and pyridine rings, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties and Characterization

While specific experimental data for the free this compound is not extensively available in the reviewed literature, we can present the known properties of its pinacol ester and infer the characteristics of the free acid based on related compounds.

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester

This is the more stable and commercially available form of the compound. The pinacol group protects the boronic acid from dehydration and other degradation pathways, enhancing its shelf-life and handling properties.[1]

| Property | Value | Source(s) |

| CAS Number | 864754-20-1 | [2][3] |

| Molecular Formula | C₁₅H₂₀BN₃O₂ | [2][3] |

| Molecular Weight | 285.15 g/mol | [2][3] |

| Appearance | Solid / Liquid (conflicting reports) | [2][3] |

| Purity | ≥95.0% | [3] |

| InChI Key | CYVKIEBMWMQHOR-UHFFFAOYSA-N | [2][3] |

Note on Stability: Boronic esters, like the pinacol derivative, offer greater stability compared to their corresponding free boronic acids.[1] This is a critical consideration for storage and handling in a laboratory setting.

This compound (Inferred Properties)

The free boronic acid is expected to be a solid at room temperature. The solubility of boronic acids can vary, but they generally exhibit some solubility in polar organic solvents. The presence of both the pyridine and pyrazole moieties, capable of hydrogen bonding, suggests potential solubility in protic solvents, though this can be complex. The stability of pyridinylboronic acids can be influenced by the position of the boron substituent, with 3- and 4-pyridinylboronic acids generally showing good stability.

The acidity, represented by the pKa, of aryl boronic acids is influenced by substituents on the aromatic ring. While no specific pKa is available for this compound, the pyridinomethyl group is not expected to be a strong electron-withdrawing or -donating group in a way that would drastically alter the pKa from typical aryl boronic acids.

Synthesis and Methodology

A specific, peer-reviewed synthesis for this compound or its pinacol ester has not been identified in the conducted search. However, based on established methods for the synthesis of other substituted pyrazole-4-boronic acid pinacol esters, a plausible and logical synthetic route can be proposed. This typically involves the borylation of a pre-functionalized pyrazole.

Proposed Synthetic Pathway

The most probable synthetic route begins with the preparation of 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole, which then undergoes a metal-halogen exchange followed by borylation.

Caption: Proposed two-step synthesis of the target pinacol ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar transformations and would require optimization.

Step 1: Synthesis of 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add a suitable base like sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazole anion.

-

Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 eq), neutralized with a suitable base, in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole.

Step 2: Synthesis of 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester

-

In a reaction vessel, combine 1-(pyridin-4-ylmethyl)-4-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and a base such as potassium acetate (KOAc) (3.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add an anhydrous solvent like 1,4-dioxane and heat the mixture to 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product, 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound and its pinacol ester lies in their application as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a robust method for forming C-C bonds between sp²-hybridized carbon atoms.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified Suzuki-Miyaura cross-coupling cycle.

Experimental Considerations

-

Catalyst Choice: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄ and Pd(dppf)Cl₂. The selection of the catalyst and its associated ligands can significantly impact reaction efficiency.

-

Base: A base is crucial for the transmetalation step.[4] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups.

-

Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and often an aqueous solution of the base. Anhydrous conditions can also be employed.[4]

Potential Applications in Drug Discovery

The combination of the pyrazole and pyridine moieties is a common feature in many biologically active compounds. The ability to use this compound to couple with various aryl or heteroaryl halides allows for the rapid generation of diverse chemical libraries. These libraries can then be screened for activity against various biological targets, such as kinases, which are often implicated in diseases like cancer.

Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory safety precautions should be observed. Boronic acids and their esters should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the pinacol ester (CAS 864754-20-1), the GHS hazard classification indicates it is harmful if swallowed (Acute Tox. 4 Oral).[2]

Conclusion

This compound, primarily in its more stable pinacol ester form, represents a valuable and strategic building block for organic synthesis. Its utility is centered on its role in the powerful Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures that are of high interest to the pharmaceutical and materials science industries. While detailed characterization and specific synthetic protocols for this particular molecule are not widely published, its synthesis and reactivity can be confidently inferred from the extensive literature on related pyrazole boronic acids. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of versatile intermediates like this is set to increase.

References

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

-

PubChem. (n.d.). (Pyridin-4-yl)boronic acid. Retrieved from [Link]

-

Thomas, S., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 4(4), 1075-1084. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

-

Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114321. Retrieved from [Link]

-

Boron Molecular. (n.d.). 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4-Pyridinomethyl)pyrazole-4-boronic Acid

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, a valuable heterocyclic building block for drug discovery and development. Pyrazole-containing molecules are prevalent in a vast array of bioactive compounds, and the incorporation of a boronic acid moiety facilitates versatile carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1][2] This document offers a detailed, step-by-step protocol, grounded in established chemical principles, designed for researchers and scientists in the pharmaceutical and chemical industries. We will dissect the strategic rationale behind each synthetic transformation, from the initial construction of the pyrazole-4-boronic acid pinacol ester core to the final N-alkylation and deprotection steps. The protocols described herein are designed to be self-validating, with clear explanations of reaction mechanisms, optimization parameters, and analytical checkpoints.

Part 1: The Strategic Importance of Pyrazole-Boronic Acids in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive component in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. When combined with a boronic acid functional group, the utility of the pyrazole scaffold is significantly amplified. Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably as key partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient and modular construction of complex biaryl and heteroaryl structures, which are central motifs in many drug candidates.

The target molecule, this compound, synergistically combines these features. The N-linked pyridinomethyl group can engage in additional molecular interactions, modulate solubility, and serve as a vector for further functionalization, while the boronic acid at the 4-position provides a reactive handle for predictable and high-yielding coupling reactions. Therefore, a reliable synthesis of this compound is of high strategic value for building diverse chemical libraries and accelerating the drug discovery process.

Part 2: Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection is at the pyrazole N1-carbon bond, leading to two key precursors: a pyrazole-4-boronic acid derivative and a 4-pyridylmethyl electrophile. A second disconnection at the C4-boron bond of the pyrazole ring points back to a simpler, more accessible 4-halopyrazole starting material.

This analysis informs the following three-stage forward synthetic strategy:

-

Stage 1: Synthesis of the Core Intermediate. Preparation of 1H-pyrazole-4-boronic acid pinacol ester from a commercially available 4-halopyrazole via a palladium-catalyzed Miyaura borylation. The pinacol ester is chosen for its superior stability, ease of handling, and simplified purification compared to the free boronic acid.

-

Stage 2: N-Alkylation. Regioselective alkylation of the pyrazole N-H with a suitable 4-pyridylmethyl halide to install the side chain.

-

Stage 3: Deprotection. Hydrolysis of the pinacol ester to yield the final this compound.

Caption: Forward Synthesis Plan for the Target Molecule.

Part 3: Detailed Synthesis Protocol and Mechanistic Rationale

Stage 1: Synthesis of 1H-Pyrazole-4-boronic Acid Pinacol Ester

The initial stage focuses on installing the boronic acid equivalent at the C4 position of the pyrazole ring. A common and highly effective method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent.[5] To ensure the reaction proceeds cleanly without competing N-arylation or other side reactions, the pyrazole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions.

Caption: Workflow for the Synthesis of the Core Intermediate.

Experimental Protocol 1: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester

-

Step 1a: N-Boc Protection: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dichloromethane (DCM), add triethylamine (Et3N, 1.5 eq) and di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-bromopyrazole, which can often be used without further purification.

-

Step 1b: Miyaura Borylation: In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).[5] Add anhydrous dioxane as the solvent. Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Step 1c: Work-up and Deprotection: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. The crude 1-Boc-protected boronic ester can be purified by column chromatography. Subsequently, dissolve the purified intermediate in a suitable solvent (e.g., DCM or dioxane) and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature for 2-4 hours to remove the Boc group. Evaporate the solvent and excess acid to obtain the hydrochloride salt of the desired product, which can be neutralized or used directly in the next step.

| Parameter | Step 1a: Protection | Step 1b: Borylation | Step 1c: Deprotection |

| Key Reagents | (Boc)2O, Et3N | B2pin2, Pd(dppf)Cl2, KOAc | TFA or 4M HCl in Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Dichloromethane (DCM) |

| Temperature | Room Temperature | 80-90 °C | Room Temperature |

| Typical Time | 4-6 hours | 12-16 hours | 2-4 hours |

| Typical Yield | >95% | 70-85% | >90% |

Stage 2: N-Alkylation with 4-(Chloromethyl)pyridine

This stage involves the formation of the key N-C bond. The N-H of the pyrazole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic pyrazolate anion. This anion then displaces the chloride from 4-(chloromethyl)pyridine in a standard SN2 reaction. The choice of base and solvent is critical to ensure high yield and prevent side reactions, such as quaternization of the pyridine nitrogen.[6] Using a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common and effective method.[6]

Caption: Workflow for the N-Alkylation Reaction.

Experimental Protocol 2: N-Alkylation

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 1H-pyrazole-4-boronic acid pinacol ester (1.0 eq) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 eq) that has been neutralized or used with an additional equivalent of base, in THF.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[6]

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

| Parameter | Value |

| Key Reagents | NaH, 4-(Chloromethyl)pyridine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Time | 4-12 hours |

| Typical Yield | 65-80% |

Stage 3: Final Hydrolysis to Boronic Acid

The final step is the cleavage of the pinacol ester to unmask the boronic acid. This is typically accomplished by acidic hydrolysis. The reaction is generally straightforward and high-yielding.

Experimental Protocol 3: Hydrolysis

-

Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone or THF and aqueous acid (e.g., 2M HCl).

-

Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by observing the precipitation of the product or by LC-MS.

-

If a precipitate forms, it can be isolated by filtration, washed with cold water and a non-polar solvent like diethyl ether, and dried under vacuum.

-

Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with a suitable solvent to induce crystallization.

Part 4: Process Validation and Analytical Characterization

Throughout the synthesis, it is crucial to employ appropriate analytical techniques to monitor reaction completion and confirm the identity and purity of intermediates and the final product.

-

Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the products at each stage, confirming the success of the transformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the final product, characteristic signals would include the pyrazole ring protons, the methylene bridge protons, the pyridine ring protons, and the absence of the large singlet for the pinacol methyl groups (~1.3 ppm).[6]

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the final compound.

Part 5: Conclusion

This guide outlines a logical, efficient, and well-documented three-stage synthesis for this compound. The pathway leverages robust and high-yielding reactions, including N-Boc protection, palladium-catalyzed Miyaura borylation, and regioselective N-alkylation. The strategic use of the pinacol ester intermediate ensures stability and simplifies purification. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers and scientists engaged in the synthesis of complex heterocyclic building blocks for pharmaceutical research and development.

References

- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

- Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19, 3596–3599.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....

- CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

- 1H-Pyrazole-4-boronic acid pinacol ester | Drug Intermedi

- 1H-Pyrazole-4-boronic acid. Chem-Impex.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

- N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

(1H-Pyrazol-4-yl)boronic Acid Derivatives: A Strategic Guide to Synthesis, Stabilization, and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] When functionalized with a boronic acid or its ester equivalent, the resulting (1H-Pyrazol-4-yl)boronic acid derivatives become exceptionally powerful building blocks.[3] Their utility is primarily driven by their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a foundational method for constructing the complex carbon-carbon bonds that define modern pharmaceuticals.[4][5] This guide provides an in-depth exploration of the discovery and application of these critical reagents. We will dissect field-proven synthetic methodologies, address the inherent challenges of boronic acid stability with robust protocols for handling and characterization, and illuminate their strategic deployment in drug discovery programs, particularly in the synthesis of kinase inhibitors and their use as versatile bioisosteres.

Part 1: The Synthetic Challenge: Forging the Pyrazole C-B Bond

The creation of a stable and reactive carbon-boron bond at the C4 position of the pyrazole ring is the primary synthetic hurdle. The choice of methodology is dictated by factors such as starting material availability, desired scale, and functional group tolerance. Several robust strategies have emerged, each with distinct advantages and mechanistic underpinnings.

Methodology 1: Halogen-Lithium Exchange Pathway

This classic organometallic approach is a reliable, albeit demanding, method for accessing 4-borylated pyrazoles. The logic hinges on the regioselective installation of a halogen (typically bromine) at the 4-position, which then serves as a handle for metallation and subsequent borylation.

Causality Behind Experimental Choices:

-

N-H Protection: The acidic N-H proton of the pyrazole ring (pKa ≈ 14) must be protected prior to lithiation. Failure to do so would result in immediate deprotonation by the organolithium base, quenching the reaction. The tert-butoxycarbonyl (Boc) group is a common choice, as it is easily installed and can be removed under acidic or thermal conditions.[6][7]

-

Cryogenic Conditions: Halogen-lithium exchange is extremely fast and exothermic. Performing the reaction at -78 °C (dry ice/acetone bath) is critical to prevent side reactions, such as unwanted metallation at other positions or decomposition of the highly reactive pyrazolyl-lithium intermediate.[8]

-

Boron Electrophile: Triisopropyl borate is an excellent boron source. Its bulky isopropoxy groups prevent the formation of undesired over-alkylation products (ate complexes), and it readily reacts with the nucleophilic lithium intermediate.

-

Esterification: The initially formed boronic acid is often unstable.[9] In-situ or subsequent conversion to a more stable pinacol ester using pinacol is standard practice, facilitating purification by chromatography and improving shelf-life.[4][10]

Detailed Protocol: Synthesis of 1-Boc-4-(pinacolboryl)pyrazole

-

Protection: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours or until TLC/LCMS confirms complete formation of 1-Boc-4-bromopyrazole.

-

Lithiation: Prepare a solution of 1-Boc-4-bromopyrazole in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Esterification & Workup: Allow the reaction to warm slowly to room temperature and stir overnight. Add a solution of pinacol (1.5 eq) in THF. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Methodology 2: Direct C-H Borylation via Iridium Catalysis

For reasons of atom economy and synthetic efficiency, direct C-H activation is a highly attractive alternative. Iridium-catalyzed borylation allows for the direct conversion of a pyrazole C-H bond to a C-B bond, bypassing the need for pre-halogenation.

Causality Behind Experimental Choices:

-

Regioselectivity: The primary challenge is controlling which C-H bond is functionalized. For N-substituted pyrazoles, borylation is often sterically directed to the least hindered position, which is typically C4.[11] The choice of ligand on the iridium catalyst can further influence this selectivity.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard boron source for these reactions, serving as a stable and efficient donor of the boryl group.

Representative Protocol: Iridium-Catalyzed C-H Borylation

-

In a glovebox, charge a vial with the N-substituted pyrazole (1.0 eq), B₂pin₂ (1.5 eq), and the iridium catalyst (e.g., [Ir(cod)OMe]₂, 1-3 mol%) with a suitable ligand (e.g., dtbpy, 2-6 mol%).

-

Add an anhydrous, non-coordinating solvent such as cyclohexane or methyl tert-butyl ether (MTBE).

-

Seal the vial and heat to 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LCMS. Upon completion, cool to room temperature, filter through a pad of celite, and concentrate.

-

Purify by column chromatography or crystallization.

Methodology 3: Copper-Catalyzed Aminoboration of Hydrazones

A more recent and innovative approach utilizes an earth-abundant copper catalyst to achieve a formal aminoboration, constructing the borylated pyrazole ring in a single, highly regioselective step.[12][13] This method is particularly powerful as it builds the heterocycle and installs the boronic ester simultaneously.

Causality Behind Experimental Choices:

-

Mechanism: This reaction proceeds via the direct addition of a B-N sigma bond across a C-C pi bond within a hydrazone precursor.[13] The copper catalyst activates the alkyne component, facilitating the cyclization.

-

Regiocontrol: The mechanism inherently produces a single regioisomer, a significant advantage over methods that can yield mixtures.[14]

-

Functional Group Tolerance: This method avoids the use of highly basic or nucleophilic reagents like organolithiums, making it compatible with a wider range of sensitive functional groups.[14][15]

Caption: Key synthetic routes to (1H-Pyrazol-4-yl)boronic acid esters.

Part 2: A Self-Validating System: Managing Stability and Characterization

Boronic acids are notoriously prone to decomposition, and heterocyclic derivatives are often particularly sensitive.[16][17] Establishing a robust system for stabilization, handling, and characterization is not merely best practice; it is essential for ensuring reproducibility and the ultimate success of subsequent reactions.

The Instability Problem: Protodeboronation, Oxidation, and Boroxine Formation

Understanding the decomposition pathways is the first step toward mitigation.[9]

-

Protodeboronation: Cleavage of the C-B bond by a proton source (especially water or alcohols) to regenerate the C-H bond. This process is often accelerated by heat and base.

-

Oxidation: The C-B bond can be susceptible to oxidative cleavage, particularly in the presence of air or other oxidants.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine. While often reversible, this process complicates accurate weighing and stoichiometry.[9]

Stabilization Strategy: The Superiority of Boronate Esters

To counteract these instabilities, boronic acids are almost universally converted to more robust boronate esters.

| Derivative Type | Structure | Stability | Purification | Key Feature |

| Free Boronic Acid | R-B(OH)₂ | Low; prone to decomposition | Difficult (often crystalline but non-volatile) | The reactive species in cross-coupling |

| Pinacol Ester | R-B(pin) | High; stable to benchtop conditions and chromatography | Routine (silica gel chromatography) | Industry standard for stability and reactivity |

| MIDA Ester | R-B(MIDA) | Very High; exceptionally air-stable | Routine (silica gel chromatography) | Enables slow, in-situ release of unstable boronic acids |

The MIDA Boronate Advantage: For particularly unstable derivatives (e.g., certain vinyl or 2-heterocyclic boronic acids), N-methyliminodiacetic acid (MIDA) boronates offer a superior solution.[16][17] They are exceptionally stable crystalline solids. Under the basic aqueous conditions of a Suzuki-Miyaura coupling, they hydrolyze at a controlled rate, slowly releasing the unstable free boronic acid into the reaction medium where it can be immediately consumed.[16] This "slow-release" mechanism prevents the accumulation and subsequent decomposition of the sensitive reagent.

Protocol: Storage and Handling of Pyrazolylboronic Acid Pinacol Esters

-

Storage: Store the solid material in a tightly sealed container under an inert atmosphere (argon or nitrogen is preferable) at low temperatures (≤ 4 °C). For long-term storage, -20 °C is recommended. Place the container inside a desiccator to protect from moisture.

-

Handling: Whenever possible, handle the material in a glovebox. If a glovebox is unavailable, weigh the reagent quickly in a dry, draft-free environment.

-

Solvents: Use only anhydrous solvents when preparing stock solutions for reactions.

-

Avoidance: Keep the material away from water, protic solvents, strong acids, strong bases, and oxidants except when required for a reaction.

Part 3: Application in Drug Discovery: From Building Block to Bioactive Molecule

The primary value of (1H-pyrazol-4-yl)boronic acid derivatives is realized when they are used to construct more complex molecules of therapeutic interest.

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is the most common application, enabling the formation of a C-C bond between the pyrazole C4 and an sp²-hybridized carbon of an aryl or heteroaryl halide/triflate.[18]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). The choice of phosphine ligand is critical and can dramatically affect reaction efficiency. Bulky, electron-rich ligands like SPhos or XPhos are often effective for coupling challenging substrates.[19]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step in the catalytic cycle.[18] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and prevent side reactions.

-

Solvent: The reaction is often run in a biphasic mixture of an organic solvent (e.g., dioxane, toluene, DME) and water. Water is necessary to dissolve the inorganic base and facilitate the hydrolysis of boronate esters to the active boronic acid.

Detailed Protocol: General Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq), the (1H-Pyrazol-4-yl)boronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system (e.g., 4:1 dioxane:water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting halide is consumed (monitor by TLC or LCMS).

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Case Study: Central Scaffolds in Kinase Inhibitors

The pyrazole ring is a ubiquitous feature in small-molecule kinase inhibitors.[20] Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for Type I and Type II inhibitors. (1H-Pyrazol-4-yl)boronic acid derivatives are therefore indispensable starting materials for the rapid synthesis of libraries of potential kinase inhibitors. Drugs like Ruxolitinib (JAK inhibitor) and Axitinib (VEGFR inhibitor) feature core structures that can be readily accessed through Suzuki coupling strategies involving pyrazole building blocks.[20]

Caption: Role of pyrazole inhibitors in a generic kinase signaling pathway.

The Pyrazole Ring as a Carboxylic Acid Bioisostere

In drug design, replacing a carboxylic acid group with a suitable surrogate—a bioisostere—is a common strategy to overcome issues with poor permeability, rapid metabolism, or undesirable physicochemical properties.[21][22] A 1H-pyrazole can serve as an effective bioisostere for a carboxylic acid.[23] Its N-H proton is acidic (pKa ≈ 14-19 depending on substituents) and can act as a hydrogen bond donor, mimicking the proton of a carboxylic acid. The lone pair on the second nitrogen can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. This substitution can lead to improved cell permeability and metabolic stability.[22][23]

| FDA-Approved Drug | Therapeutic Target/Use | Role of Pyrazole Core |

| Celecoxib | COX-2 Inhibitor / Anti-inflammatory | Core scaffold for selective enzyme binding[24] |

| Sildenafil | PDE5 Inhibitor / Erectile Dysfunction | Key pharmacophore interacting with active site[20] |

| Ruxolitinib | JAK1/JAK2 Inhibitor / Myelofibrosis | Hinge-binding motif[20] |

| Ibrutinib | BTK Inhibitor / Lymphoma | Covalent warhead delivery and core scaffold[20] |

| Lenacapavir | HIV-1 Capsid Inhibitor / Antiviral | Essential structural component for protein interaction[20] |

Conclusion and Future Outlook

(1H-Pyrazol-4-yl)boronic acid derivatives represent a convergence of a privileged medicinal scaffold and a powerful synthetic handle. Their value in accelerating drug discovery is undeniable. While classic synthetic routes remain reliable, the development of more sustainable and efficient methods using earth-abundant metal catalysis marks a significant step forward. The continued expansion of the Suzuki-Miyaura reaction toolbox and a deeper understanding of the bioisosteric potential of the pyrazole ring will ensure that these building blocks remain central to the discovery of next-generation therapeutics for years to come.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. PubMed. [Link]

-

Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. ACS Publications. [Link]

-

Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters. [Link]

-

Borylation of pyrazole and its derivatives. ResearchGate. [Link]

-

An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). SciSpace. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI Books. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

-

Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Journal of Molecular Structure. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Chemistry of Heterocyclic Compounds. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. ResearchGate. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles [organic-chemistry.org]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. openaccessjournals.com [openaccessjournals.com]

- 23. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazole Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of boron-containing moieties into drug candidates has witnessed a remarkable ascent in medicinal chemistry, with pyrazole boronic acids emerging as a particularly compelling structural class. This guide provides a comprehensive technical overview of pyrazole boronic acids, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of the pyrazole core and the boronic acid functional group, exploring their synthesis, unique physicochemical properties, and diverse applications in modern drug discovery. This document will further elucidate the mechanistic underpinnings of their biological activity, present detailed experimental protocols, and offer insights into the challenges and future directions of this promising area of research.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The confluence of the pyrazole ring system and the boronic acid functional group has created a powerful platform for the development of novel therapeutics. The pyrazole core is a well-established "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its favorable pharmacokinetic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets make it an attractive scaffold for drug design.[2][3]

Concurrently, the boronic acid moiety has garnered significant attention, moving beyond its initial perception of potential toxicity to become a key component in several approved drugs.[4][5] Boronic acids are recognized as versatile synthetic handles, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the construction of complex molecular architectures.[2][6] Furthermore, the boronic acid group itself can act as a unique pharmacophore, capable of forming reversible covalent bonds with biological nucleophiles, a feature that has been successfully exploited in the design of potent enzyme inhibitors.[7][8]

This guide will provide a detailed exploration of the synthesis, properties, and applications of pyrazole boronic acids, offering both foundational knowledge and field-proven insights for their effective utilization in drug discovery programs.

The Strategic Advantage of Pyrazole Boronic Acids in Drug Design

The combination of a pyrazole ring and a boronic acid group offers a synergistic advantage in medicinal chemistry. This section will explore the key attributes that make this structural motif a valuable tool for drug hunters.

The Pyrazole Core: A Foundation for Favorable Drug-like Properties

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, imparts several desirable characteristics to a drug candidate:

-

Metabolic Stability: The aromatic nature of the pyrazole ring often confers resistance to metabolic degradation, leading to improved pharmacokinetic profiles.

-

Versatile Interactions: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

Scaffold for Diverse Functionalization: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and selectivity.[9][10]

The Boronic Acid Moiety: A Dual-Role Player

The boronic acid group is more than just a synthetic enabler; it actively contributes to the biological and physicochemical properties of a molecule.

-

Bioisostere of Carboxylic Acids: Boronic acids are recognized as non-classical bioisosteres of carboxylic acids.[4] This substitution can lead to significant improvements in cellular permeability and oral bioavailability due to the higher pKa of boronic acids (~9) compared to carboxylic acids (~4.5), resulting in a greater proportion of the more membrane-permeable neutral species at physiological pH.

-

Reversible Covalent Inhibition: The boron atom in a boronic acid is electrophilic and can be attacked by nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine or threonine. This forms a stable, yet reversible, tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and leading to potent enzyme inhibition.[1][11] This mechanism is central to the action of the proteasome inhibitor bortezomib.[4][8]

Synthesis of Pyrazole Boronic Acids: Key Methodologies

The synthesis of pyrazole boronic acids, particularly as their more stable pinacol esters, is well-established. The following section details common and reliable synthetic strategies.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

A prevalent method for the synthesis of pyrazole boronic acid pinacol esters involves the palladium-catalyzed cross-coupling of a halogenated pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester[12]

Materials:

-

1-Boc-4-bromopyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Ethanol

-

Petroleum ether

Procedure:

-

To a reaction flask, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol), and potassium acetate (0.2 mol).

-

Add 200 mL of ethanol to the flask.

-

Deoxygenate the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the residue with petroleum ether.

-

Purify the product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 1-Boc-4-pyrazoleboronic acid pinacol ester.

Grignard Reagent-Mediated Borylation

An alternative approach involves the formation of a pyrazole Grignard reagent from a halogenated pyrazole, followed by reaction with a boronic acid ester.

Experimental Protocol: Synthesis of 1-alkylpyrazole-4-boronic acid pinacol ester[13]

Materials:

-

1-Alkyl-4-iodopyrazole

-

Isopropylmagnesium chloride (i-PrMgCl)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve 1-alkyl-4-iodopyrazole in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to between 0 °C and -30 °C.

-

Slowly add a solution of isopropylmagnesium chloride in THF to the reaction mixture to form the Grignard reagent.

-

After the formation of the Grignard reagent is complete, slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1-alkylpyrazole-4-boronic acid pinacol ester.

Therapeutic Applications of Pyrazole Boronic Acids

The unique properties of pyrazole boronic acids have led to their exploration in a variety of therapeutic areas.

Janus Kinase (JAK) Inhibition

A prominent example of a drug synthesized using a pyrazole boronic acid intermediate is Baricitinib , a Janus kinase (JAK) inhibitor.[2] Baricitinib is approved for the treatment of rheumatoid arthritis and other inflammatory conditions. The pyrazole moiety is a key component of the final drug structure, and its introduction is facilitated by the use of a pyrazole boronic acid pinacol ester in a Suzuki-Miyaura coupling reaction.

Enzyme Inhibition

The ability of the boronic acid group to form a reversible covalent bond with serine and threonine residues has made pyrazole boronic acids attractive candidates for the development of enzyme inhibitors.

-

Serine Protease Inhibition: Boronic acids are potent inhibitors of serine proteases, where they act as transition-state analogs.[1][14][15] The electrophilic boron atom is attacked by the catalytic serine, forming a tetrahedral adduct that blocks the enzyme's active site.[11]

-

Proteasome Inhibition: The success of bortezomib, a dipeptidyl boronic acid, as a proteasome inhibitor for the treatment of multiple myeloma has spurred interest in other boronic acid-containing compounds for cancer therapy.[4][16] The boronic acid moiety of bortezomib forms a stable complex with the N-terminal threonine of the 26S proteasome, leading to apoptosis of cancer cells.[8]

Other Therapeutic Areas

The versatility of the pyrazole boronic acid scaffold has led to its investigation in other areas, including:

-

Anticancer Agents: Beyond proteasome inhibition, pyrazole derivatives are being explored as inhibitors of various kinases and other targets relevant to oncology.[4][17]

-

Antiviral and Antibacterial Agents: The pyrazole nucleus is found in several antimicrobial agents, and the incorporation of a boronic acid moiety is being investigated as a strategy to develop novel anti-infective drugs.[4]

Mechanism of Action: The Reversible Covalent Interaction

A key feature that distinguishes many boronic acid-containing drugs is their ability to engage in reversible covalent inhibition. This mechanism offers a compelling alternative to traditional non-covalent and irreversible covalent inhibition strategies.

The Tetrahedral Adduct Formation

As previously mentioned, the boron atom of a boronic acid is a Lewis acid, making it susceptible to nucleophilic attack. In the context of a serine or threonine protease, the hydroxyl group of the catalytic residue attacks the boron atom, leading to the formation of a tetrahedral boronate species. This adduct is stabilized by interactions within the enzyme's active site, effectively blocking substrate binding and catalysis.[1][11]

Caption: Reversible covalent inhibition by a pyrazole boronic acid.

Analytical Considerations for Pyrazole Boronic Acids

The accurate characterization and purity assessment of pyrazole boronic acids and their esters are critical for their successful application in drug discovery. Several analytical techniques are commonly employed, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrazole boronic acid pinacol esters. However, a key challenge is the potential for on-column hydrolysis of the pinacol ester back to the more polar boronic acid, especially in the presence of protic solvents and acidic mobile phases.[18] To mitigate this, the use of columns with low silanol activity and aprotic solvents for sample preparation is recommended.[19]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass identification, making it a powerful tool for the analysis of pyrazole boronic acids and their reaction mixtures.[20][21] Electrospray ionization (ESI) is a common ionization technique used for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of pyrazole boronic acids and their intermediates. ¹¹B NMR can also be a useful tool for characterizing the boron center.[22]

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Understanding the relationship between the structure of a pyrazole boronic acid and its biological activity is crucial for lead optimization.

Key Structural Considerations for SAR

-

Substitution on the Pyrazole Ring: The position and nature of substituents on the pyrazole ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

-

The Boronic Acid Moiety: While often protected as a pinacol ester for synthesis, the free boronic acid is typically the active form. The electronic properties of the pyrazole ring can influence the pKa of the boronic acid, which in turn affects its inhibitory potency.

-

Overall Molecular Properties: Lipophilicity, molecular weight, and polar surface area are all critical parameters to consider in the design of pyrazole boronic acid-based drug candidates.

QSAR in Pyrazole-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling can be a valuable tool for predicting the biological activity of novel pyrazole derivatives based on their physicochemical properties.[23][24][25] By developing statistically significant QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.

Challenges and Future Directions

Despite their promise, the development of pyrazole boronic acid-based drugs is not without its challenges.

Overcoming Challenges

-

Stability: Boronic acids can be unstable and prone to degradation. The use of pinacol esters as stable synthetic intermediates is a common strategy to address this.[16]

-

Selectivity: The reactivity of the boronic acid group can lead to off-target interactions. Careful design of the pyrazole scaffold and its substituents is necessary to achieve high target selectivity.

-

Pharmacokinetics: Achieving a desirable pharmacokinetic profile with boronic acid-containing compounds requires a balance of their physicochemical properties. Prodrug approaches are being explored to improve the delivery and release of boronic acid drugs.[26]

Future Perspectives

The field of pyrazole boronic acids in medicinal chemistry is poised for continued growth. Future research will likely focus on:

-

Novel Scaffolds: The design and synthesis of new pyrazole boronic acid scaffolds with improved properties.

-

Targeting New Disease Areas: The application of pyrazole boronic acids to a wider range of biological targets and disease indications.

-

Advanced Drug Delivery Systems: The development of innovative strategies to enhance the delivery and targeting of pyrazole boronic acid-based drugs.

Conclusion

Pyrazole boronic acids represent a versatile and powerful class of molecules in the medicinal chemist's toolkit. Their unique combination of a privileged heterocyclic scaffold and a reactive, yet controllable, functional group offers a wealth of opportunities for the design of novel therapeutics. By understanding their synthesis, mechanism of action, and analytical considerations, researchers can effectively harness the potential of pyrazole boronic acids to address unmet medical needs. As our understanding of the chemistry and biology of these compounds continues to evolve, we can anticipate the emergence of new and innovative drugs based on this promising structural motif.

References

-

Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry. [Link]

-

Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences. [Link]

-

Gomes, P. A. C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. [Link]

-

Al-Ameed, T., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]

-

Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry. [Link]

- Google Patents. (2012). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

Green, R., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Taylor & Francis Online. (2019). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. [Link]

-

ACS Publications. (2021). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. [Link]

-

MDPI. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. (2020). Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Google Patents. (2014). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester.

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

-

Neuroquantology. (2022). Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives. [Link]

-

GJBE Global Academia. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. [Link]

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

ResearchGate. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. [Link]

-

National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]

-

OUCI. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

National Center for Biotechnology Information. (2023). An update on the discovery and development of reversible covalent inhibitors. [Link]

-

ResearchGate. (2023). A Covalent Binding Mode of a Pyrazole‐Based CD38 Inhibitor. [Link]

-

ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link]

-

PubMed. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. [Link]

-

National Center for Biotechnology Information. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. [Link]

-

ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

Sources

- 1. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 13. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology [neuroquantology.com]

- 24. Human verification [recaptcha.cloud]

- 25. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic data for 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of the expected spectroscopic characteristics and the underlying principles for their acquisition and interpretation. As a molecule combining a positively charged pyridinium moiety and a Lewis acidic boronic acid, its characterization requires a multi-faceted spectroscopic approach. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as they apply to this specific compound.

Molecular Structure and Key Analytical Considerations

This compound possesses a unique structure featuring a pyrazole ring substituted at the N1 position with a 4-pyridinomethyl group and at the C4 position with a boronic acid. The permanent positive charge on the pyridinium nitrogen and the pH-dependent equilibrium of the boronic acid group present distinct challenges and opportunities for spectroscopic analysis. The bifunctional nature of this molecule necessitates careful consideration of experimental parameters to obtain high-quality, interpretable data.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the pyridinium, pyrazole, and methylene protons. The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge, appearing at high chemical shifts (δ > 8.0 ppm).[4] The pyrazole protons will also exhibit characteristic shifts, with their precise location influenced by the substituents.[5][6] The methylene protons, situated between the two aromatic rings, will likely appear as a singlet in the range of δ 5.0-6.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinium (ortho to N) | > 8.5 | Doublet |

| Pyridinium (meta to N) | ~8.0 | Doublet |

| Pyrazole C3-H & C5-H | 7.5 - 8.0 | Singlets |

| Methylene (-CH₂-) | 5.0 - 6.0 | Singlet |

| Boronic acid (-B(OH)₂) | Broad, variable | Singlet |

Causality in Experimental Choices: The choice of solvent is critical for ¹H NMR of this compound. Deuterated water (D₂O) or methanol-d₄ are suitable choices to ensure solubility of the pyridinium salt. The broad signal of the B(OH)₂ protons is often concentration and temperature-dependent and may exchange with residual water in the solvent, sometimes rendering it unobservable.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The pyridinium carbons will be deshielded, with the carbons adjacent to the nitrogen appearing at the lowest field. A key challenge in the ¹³C NMR of boronic acids is the detection of the carbon atom directly attached to the boron (ipso-carbon), which often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.[7]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridinium (ortho to N) | 145 - 155 |

| Pyridinium (meta to N) | 125 - 135 |

| Pyridinium (para to N) | 140 - 150 |

| Pyrazole C3 & C5 | 130 - 140 |

| Pyrazole C4-B | Broad, potentially unobserved |

| Methylene (-CH₂-) | 55 - 65 |

Experimental Protocol: ¹³C NMR Spectroscopy

-